Nicoracetam

Description

Properties

IUPAC Name |

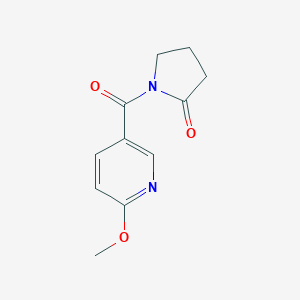

1-(6-methoxypyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-9-5-4-8(7-12-9)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMMDVSGDYEVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155852 | |

| Record name | Nicoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-80-7 | |

| Record name | Nicoracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICORACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U10GC2V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicoracetam: A Technical Guide to an Enigmatic Nootropic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoracetam is a lesser-known member of the racetam family of nootropic compounds. While its chemical structure is defined, a comprehensive body of public-domain research on its specific physicochemical properties, pharmacological activities, and mechanism of action is notably absent. This technical guide provides a detailed overview of the available information on this compound, placed within the broader context of the more extensively studied racetam class of drugs. Due to the scarcity of direct data, this document also presents a comparative analysis with well-known racetams such as Piracetam and Aniracetam, and proposes hypothetical signaling pathways and experimental workflows to guide future research on this compound.

Chemical Structure and Identifiers

This compound is identified in the PubChem database with the compound ID 3047790.[1] Its fundamental chemical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2-oxo-1-pyrrolidinyl)nicotinamide | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 220.23 g/mol | PubChem[1] |

| SMILES String | C1CC(N(C1=O)C(=O)C2=CN=CC=C2)=O | PubChem[1] |

| 2D Structure |  | PubChem[1] |

Physicochemical and Pharmacological Properties: A Data Gap

A thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the physicochemical and pharmacological properties of this compound. Quantitative data on solubility, melting point, pKa, logP, and specific receptor binding affinities are not reported. Similarly, there are no published preclinical or clinical studies detailing its pharmacokinetic and pharmacodynamic profiles.

For the purpose of providing context to researchers, the following table summarizes key properties of two well-characterized racetams, Piracetam and Aniracetam. It is crucial to note that these values are not transferable to this compound and are provided for comparative purposes only.

| Property | Piracetam | Aniracetam |

| Molecular Formula | C₆H₁₀N₂O₂[2] | C₁₂H₁₃NO₃[3] |

| Molecular Weight | 142.16 g/mol [2] | 219.24 g/mol [3][4] |

| Melting Point | 151-152 °C | 121-122 °C[4] |

| Solubility | Soluble in water | Sparingly soluble in water |

| logP | -1.3[2] | 1.6[3] |

Potential Mechanism of Action: A Hypothesized Framework

Given the absence of specific studies on this compound, its mechanism of action can be hypothesized based on the established pharmacology of the racetam class. Racetams are generally believed to act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[5] They are also thought to influence cholinergic systems and membrane fluidity.[6][7][8]

A proposed, hypothetical signaling pathway for this compound, assuming it follows the general mechanism of other racetams, is depicted below. This is a theoretical model and requires experimental validation.

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols: A Roadmap for Characterization

As no specific experimental protocols for this compound are available, this section provides a generalized workflow for the initial characterization of a novel racetam compound.

Synthesis and Purification

The synthesis of novel racetams often involves the reaction of a pyrrolidone derivative with an appropriate acyl chloride or a similar activated carboxylic acid derivative. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for a racetam.

Physicochemical Characterization

-

Solubility: Determined by adding known amounts of the compound to various solvents (e.g., water, ethanol, DMSO) and measuring the concentration of the saturated solution by a suitable analytical method like HPLC-UV.

-

Melting Point: Measured using a standard melting point apparatus.

-

pKa: Determined by potentiometric titration or UV-spectrophotometry at different pH values.

-

LogP (Octanol-Water Partition Coefficient): Measured using the shake-flask method or calculated using software.

In Vitro Pharmacological Profiling

A suggested workflow for the initial in vitro pharmacological assessment is as follows:

Caption: In vitro pharmacological profiling workflow.

Conclusion and Future Directions

This compound remains an enigmatic member of the racetam family. While its chemical structure is known, its biological properties are largely unexplored. The lack of available data presents a significant opportunity for original research. The proposed hypothetical mechanism and experimental workflows in this guide are intended to serve as a starting point for researchers interested in investigating the potential of this compound as a nootropic agent. Future studies should focus on a systematic characterization of its physicochemical and pharmacological properties to determine if it offers a unique profile compared to other racetams.

References

- 1. This compound | C11H12N2O3 | CID 3047790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 72432-10-1 CAS MSDS (Aniracetam) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Racetam - Wikipedia [en.wikipedia.org]

- 6. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of a steroidal component in the mechanism of action of piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of Nicoracetam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoracetam, also known as Picamilon, is a synthetic nootropic agent developed to enhance cerebral function. It is a conjugate of nicotinic acid (niacin) and γ-aminobutyric acid (GABA). This design facilitates the passage of GABA across the blood-brain barrier, where it is subsequently hydrolyzed to exert its effects. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, details on its known derivatives, and relevant experimental data. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis of this compound (N-Nicotinoyl-GABA)

The primary and most direct method for the synthesis of this compound is the acylation of γ-aminobutyric acid (GABA) with nicotinoyl chloride. This reaction typically proceeds via a Schotten-Baumann condensation, a well-established method for the formation of amides from amines and acid chlorides.

The overall reaction can be depicted as follows:

Experimental Protocol: Schotten-Baumann Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for this compound is scarce, the synthesis of its structural analog, N-(6-chloronicotinoyl)-γ-aminobutyric acid, provides a reliable template. The synthesis of this compound would proceed as follows:

-

Dissolution of GABA: γ-Aminobutyric acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide. This deprotonates the amino group, making it a more potent nucleophile.

-

Acylation: Nicotinoyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane), is added dropwise to the aqueous GABA solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Neutralization and Isolation: After the addition is complete, the reaction mixture is stirred for a specified period. The aqueous layer is then acidified (e.g., with hydrochloric acid) to precipitate the N-nicotinoyl-GABA product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value | Reference |

| CAS Number | 34562-97-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Melting Point | 211-215 °C | |

| Yield | >60% (reported for a structural analog) | [2] |

Derivatives of this compound

Research into the derivatives of this compound has focused on modifying both the nicotinoyl and the GABA moieties to explore structure-activity relationships. A key publication by Kopelevich et al. (1997) describes the synthesis and properties of several such derivatives.[3]

Isomers of the Nicotinoyl Group

-

Isonicotinoyl-GABA: Synthesized by reacting GABA with isonicotinoyl chloride.

-

Picolinoyl-GABA: Synthesized by reacting GABA with picolinoyl chloride.

Substitution on the Pyridine Ring

-

N-(6-chloronicotinoyl)-γ-aminobutyric acid: Synthesized via Schotten-Baumann acylation of GABA with 6-chloronicotinoyl chloride.[2]

-

5-Hydroxy-Picamilon: Details on the synthesis of this derivative are found in the specialized literature.

-

2-Alkoxy-Picamilon: Details on the synthesis of these derivatives are found in the specialized literature.

Modification of the GABA Moiety

-

Benzoyl-GABA: Synthesized by reacting GABA with benzoyl chloride.

The general synthesis approach for these derivatives follows the same Schotten-Baumann acylation principle, substituting nicotinoyl chloride with the corresponding acid chloride.

References

A Technical Guide to the Pharmacokinetic Profiling of Racetam Nootropics in Rodent Models: A Case Study Approach in the Absence of Nicoracetam Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a notable absence of publicly available pharmacokinetic data specifically for Nicoracetam in rodent models. This guide, therefore, provides a comprehensive overview of the pharmacokinetic profiles of structurally related and extensively studied racetam compounds, namely Aniracetam and Piracetam, in rodents. The methodologies and data presented herein serve as a foundational framework for anticipating and designing future pharmacokinetic studies for novel compounds such as this compound.

Introduction

The racetam class of nootropics has been a subject of interest for decades in the pursuit of cognitive enhancement and treatment of neurological disorders. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is fundamental to their development and clinical application. This technical guide outlines the typical pharmacokinetic characteristics of racetams in rodents, using Aniracetam and Piracetam as illustrative examples due to the current lack of data for this compound. Furthermore, it details the standard experimental protocols employed in such studies.

Comparative Pharmacokinetic Profiles of Aniracetam and Piracetam in Rodents

The pharmacokinetic parameters of racetam compounds can vary significantly based on their chemical structure. The following tables summarize key pharmacokinetic data for Aniracetam and Piracetam in rats, derived from peer-reviewed studies.

Table 1: Plasma Pharmacokinetics of Aniracetam and its Metabolites in Rats

| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Aniracetam | 50 | Oral | N/A | N/A | N/A | Rapid | 8.6 - 11.4[1] |

| Aniracetam | 100 | Oral | N/A | N/A | N/A | Rapid | 8.6 - 11.4[1] |

| ABA | 50 (Aniracetam) | Oral | N/A | N/A | N/A | Rapid | N/A |

| AA | 50 (Aniracetam) | Oral | High initial levels | N/A | N/A | N/A | N/A |

| PD | 50 (Aniracetam) | Oral | Sustained levels | N/A | N/A | N/A | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; N/A: Data not explicitly provided in the source. ABA: 4-p-anisamidobutyric acid; AA: p-anisic acid; PD: 2-pyrrolidinone.

Table 2: Brain Distribution of Aniracetam and its Metabolites in Rats

| Compound | AUCbrain/AUCplasma Ratio (%) | Brain Regions Studied |

| Aniracetam (AP) | 2.4 - 3.2[2] | Cerebral cortex, hippocampus, thalamus |

| p-Anisic acid (AA) | 3.9 - 4.2[2] | Cerebral cortex, hippocampus, thalamus |

| 2-Pyrrolidinone (PD) | 53 - 55[2] | Cerebral cortex, hippocampus, thalamus |

Table 3: Plasma Pharmacokinetics of Piracetam in Rats

| Parameter | Value (following 50 mg/kg oral dose) |

| Cmax | ~14.53 µg/mL[3] |

| Tmax | ~2.33 h[3] |

| AUC(0-∞) | ~59.19 µg·h/mL[3] |

| Half-life (t½) | ~4.40 h[3] |

| Volume of Distribution (Vd) | ~96.36 L[3] |

| Mean Residence Time (MRT) | ~5.80 h[3] |

Experimental Protocols

The following sections detail the typical methodologies for key experiments in rodent pharmacokinetic studies of nootropic compounds.

Animal Models and Dosing

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Dosing:

-

Oral (p.o.): The compound is often administered as a suspension in a vehicle like carboxymethylcellulose solution via oral gavage.

-

Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline) and administered via a cannulated vein (e.g., jugular vein).

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a cannulated vessel or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.

-

Brain Tissue Sampling: At specified time points, animals are euthanized, and brains are rapidly excised, rinsed, and dissected into specific regions if required (e.g., cortex, hippocampus).

-

Sample Preparation:

-

Protein Precipitation: A common method for plasma and brain homogenate samples to remove proteins that can interfere with analysis. Acetonitrile or trichloroacetic acid are frequently used precipitants.[4]

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques may be employed for cleaner samples and to concentrate the analyte of interest.

-

Bioanalytical Method

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[4]

-

Chromatography: A C18 column is frequently used for separation. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

-

Mass Spectrometry: Detection is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.

Mandatory Visualizations

Diagram 1: Generalized Experimental Workflow for Rodent Pharmacokinetic Study

Caption: A typical workflow for a rodent pharmacokinetic study.

Diagram 2: Postulated Metabolic Pathway of Aniracetam in Rodents

References

- 1. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Nicoracetam: A Technical Guide

Disclaimer: As of the date of this document, there is a notable absence of publicly available scientific literature specifically detailing the metabolism and major metabolites of Nicoracetam. Consequently, this guide presents a hypothesized metabolic pathway for this compound, grounded in the well-documented metabolism of its close structural analog, Aniracetam, and established principles of xenobiotic biotransformation. The experimental protocols and data presented herein are based on methodologies used for analogous compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.

Executive Summary

This compound, or N-(nicotinoyl)glycine, is a nootropic agent whose metabolic profile has not been empirically determined. Drawing parallels with the structurally similar racetam, Aniracetam, it is proposed that the primary metabolic route for this compound involves the enzymatic hydrolysis of its amide bond. This initial biotransformation is anticipated to yield two primary metabolites: nicotinic acid and glycine. These initial metabolites are then expected to enter their respective endogenous metabolic pathways. This guide provides a comprehensive overview of this proposed metabolic cascade, details the established metabolism of Aniracetam as a key reference, outlines robust experimental protocols for the elucidation of this compound's metabolism, and presents quantitative data from Aniracetam studies to serve as a predictive benchmark.

Proposed Metabolic Pathway of this compound

The central hypothesis for this compound metabolism is the cleavage of the amide linkage between the nicotinoyl and glycine moieties. This hydrolysis would result in the formation of nicotinic acid (a form of Vitamin B3) and the amino acid glycine.

Caption: Proposed metabolic pathway of this compound.

Major Metabolites

-

Nicotinic Acid: A water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP. Its metabolism is well-characterized and involves conjugation with glycine to form nicotinuric acid, as well as methylation.[1] A significant portion of a given dose of nicotinic acid can also be excreted unchanged in the urine.[1]

-

Glycine: A non-essential amino acid involved in a vast array of metabolic processes. It is a key component of proteins, a precursor for the synthesis of other amino acids like serine, and a participant in the glycine cleavage system which is vital for one-carbon metabolism.[2]

Aniracetam Metabolism: A Comparative Framework

Aniracetam is a structurally related nootropic agent that has been more extensively studied. Its metabolic fate provides a valuable model for predicting that of this compound. Aniracetam undergoes rapid and extensive metabolism, with very low systemic bioavailability of the parent compound.[1]

Major Metabolites of Aniracetam

The primary metabolites of Aniracetam are:

-

N-anisoyl-GABA (ABA): The major metabolite, formed by the opening of the pyrrolidinone ring.

-

p-Anisic Acid (AA): Formed by the cleavage of the amide bond.

-

2-Pyrrolidinone (PD): The other product of amide bond cleavage.

References

An In-depth Technical Guide to Nicoracetam Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoracetam, a derivative of piracetam, belongs to the racetam family of nootropic compounds, which are investigated for their potential cognitive-enhancing effects. Understanding the interaction of this compound with various neurotransmitter receptors is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide details the core experimental protocols for conducting receptor binding affinity and functional assays relevant to the pharmacological profile of racetams.

Key Neurotransmitter Systems and Receptors of Interest

Based on the pharmacology of related racetams like aniracetam and piracetam, the primary neurotransmitter systems of interest for investigating this compound's mechanism of action include:

-

Glutamatergic System: Particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Many racetams are known to modulate glutamatergic transmission.[1]

-

Cholinergic System: Both nicotinic and muscarinic acetylcholine receptors are implicated in cognitive processes and are potential targets for nootropic agents.

-

Dopaminergic and Serotonergic Systems: Modulation of these monoamine neurotransmitter systems can influence mood and cognitive function, and some racetams have been shown to affect dopamine and serotonin release.[1][2]

Data Presentation: Hypothetical Receptor Binding and Functional Data for this compound

The following tables present hypothetical data for this compound to illustrate how results from various assays would be summarized.

Table 1: Hypothetical this compound Receptor Binding Affinity (Ki) in Radioligand Competition Assays

| Receptor Subtype | Radioligand | Tissue/Cell Line | Hypothetical Ki (nM) for this compound |

| Glutamate | |||

| AMPA | [³H]AMPA | Rat Cortical Membranes | >10,000 |

| NMDA | [³H]MK-801 | Rat Hippocampal Membranes | >10,000 |

| Acetylcholine | |||

| Nicotinic α4β2 | [³H]Epibatidine | HEK293 cells expressing α4β2 | >10,000 |

| Muscarinic M1 | [³H]Pirenzepine | CHO-K1 cells expressing M1 | >10,000 |

| Dopamine | |||

| D2 | [³H]Spiperone | Rat Striatal Membranes | >10,000 |

| Serotonin | |||

| 5-HT2A | [³H]Ketanserin | Rat Cortical Membranes | >10,000 |

Note: The high hypothetical Ki values reflect the common finding with other racetams that they are not high-affinity binders to these receptors.

Table 2: Hypothetical Functional Modulation of AMPA Receptors by this compound in Electrophysiology Assays

| Assay Parameter | Experimental Condition | Hypothetical Result |

| AMPA-mediated EPSC Amplitude | 10 µM this compound | 150% increase |

| AMPA Receptor Desensitization Rate | 10 µM this compound | 30% decrease |

| AMPA Receptor Deactivation Rate | 10 µM this compound | 25% decrease |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol describes a general procedure for determining the binding affinity (Ki) of this compound for a target receptor using a competition binding assay.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a target receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Membrane Preparation: Homogenized tissue (e.g., rat brain cortex) or cell membranes from a cell line expressing the target receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

-

This compound: A stock solution of known concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the chosen tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Increasing concentrations of this compound (e.g., from 1 nM to 1 mM).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

AMPA Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol describes a method to assess the functional modulation of AMPA receptors by this compound using whole-cell patch-clamp recordings from cultured neurons.

Objective: To measure changes in AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of this compound.

Materials:

-

Cultured Neurons: e.g., primary hippocampal or cortical neurons.

-

External Solution: Artificial cerebrospinal fluid (aCSF).

-

Internal Solution: For the patch pipette, containing appropriate salts and buffers.

-

AMPA Receptor Agonist: e.g., Glutamate or AMPA.

-

This compound Solution.

-

Patch-Clamp Electrophysiology Rig: Including microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Plate and culture neurons on coverslips.

-

Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with aCSF.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

-

Baseline Recording: Record baseline AMPA receptor-mediated currents by brief local application of an AMPA receptor agonist.

-

This compound Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound for a set duration.

-

Post-Nicoracetam Recording: While in the presence of this compound, again apply the AMPA receptor agonist and record the resulting currents.

-

Washout: Perfuse with normal aCSF to wash out this compound and record recovery currents.

-

Data Analysis:

-

Measure the amplitude, desensitization rate, and deactivation rate of the AMPA receptor-mediated currents before, during, and after this compound application.

-

Compare the parameters to determine the modulatory effect of this compound.

-

Signaling Pathways

Based on the known effects of other racetams, this compound may act as a positive allosteric modulator (PAM) of AMPA receptors. This would lead to an enhancement of glutamatergic neurotransmission.

Enhanced glutamatergic signaling through AMPA receptors can subsequently influence other neurotransmitter systems. For example, increased excitability of dopaminergic neurons in the ventral tegmental area (VTA) can lead to increased dopamine release in the prefrontal cortex.

Conclusion

While specific binding affinity data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its characterization. Radioligand binding assays are the gold standard for determining direct receptor interactions, while functional assays, such as patch-clamp electrophysiology, are essential for understanding the modulatory effects of compounds like this compound on receptor function. The investigation of this compound's effects on the glutamatergic, cholinergic, dopaminergic, and serotonergic systems will be critical in elucidating its nootropic mechanism of action.

References

The Advent of Nicotinamide-Based Nootropics: A Technical Guide to the Historical Development of Nicoracetam and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The racetam class of nootropics has been a cornerstone of cognitive enhancement research for decades. The prototypical compound, piracetam, and its subsequent analogue, aniracetam, have paved the way for the exploration of novel chemical entities with improved pharmacological profiles. This technical guide delves into the historical development of nicoracetam, a pyridine-containing analogue of aniracetam, and its conceptual relatives, most notably picamilone (nicotinoyl-GABA). While direct experimental data on this compound remains scarce in publicly accessible literature, this paper constructs a comprehensive overview based on the established chemistry and pharmacology of its parent compounds and related nicotinamide-based neurotropic agents. We will explore the synthesis, proposed mechanisms of action, and the experimental methodologies pertinent to the evaluation of this promising class of cognitive enhancers.

Introduction: The Racetam Scaffold and the Rationale for Nicotinamide-Based Analogues

The 2-pyrrolidone nucleus is the defining feature of the racetam class of nootropics. Since the synthesis of piracetam in the 1960s, research has focused on modifying the core structure to enhance potency, bioavailability, and target specificity. Aniracetam, for instance, introduced a p-anisoyl group, which is thought to contribute to its effects on the glutamatergic system.

The incorporation of a pyridine ring, as seen in this compound, or a nicotinoyl moiety, as in picamilone, represents a logical evolution in racetam design. The nitrogen atom in the pyridine ring can alter the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These changes may influence its ability to cross the blood-brain barrier and its interactions with biological targets. Furthermore, nicotinamide (a form of vitamin B3) and its derivatives are known to possess neuroprotective and cognitive-enhancing properties, suggesting that their integration into a racetam structure could yield synergistic effects.

Synthesis of this compound and Key Analogues

Proposed Synthesis of this compound

The synthesis would likely proceed via the nucleophilic attack of the nitrogen atom of 2-pyrrolidinone on the carbonyl carbon of nicotinoyl chloride. The reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis of Picamilone (Nicotinoyl-GABA)

Picamilone is synthesized through the formation of an amide bond between nicotinic acid and gamma-aminobutyric acid (GABA). This is a well-documented process, often involving the activation of the carboxylic acid group of nicotinic acid before its reaction with the amino group of GABA.

Pharmacology and Mechanism of Action

This compound: A Hypothesis-Driven Perspective

Given its structural similarity to aniracetam, this compound is hypothesized to act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation would lead to an enhancement of glutamatergic neurotransmission, a key mechanism implicated in synaptic plasticity, learning, and memory. Additionally, like many other racetams, this compound may influence cholinergic pathways, potentially by increasing acetylcholine release or sensitizing cholinergic receptors. The pyridine moiety could also confer unique properties, such as interactions with nicotinic acetylcholine receptors.

Picamilone: A Prodrug Approach

Picamilone's mechanism is more clearly defined; it acts as a prodrug for both GABA and nicotinic acid.[1] It is designed to cross the blood-brain barrier more effectively than GABA alone. Once in the central nervous system, it is hydrolyzed into its constituent molecules. The released GABA can then exert its inhibitory effects by acting on GABA receptors, while nicotinic acid acts as a vasodilator, increasing cerebral blood flow.

Preclinical and Clinical Development

Quantitative Data for Picamilone

While clinical data for this compound is not available, picamilone has been studied more extensively, particularly in Eastern Europe. The following table summarizes its pharmacokinetic parameters.

| Parameter | Value | Species | Reference |

| Bioavailability | 50-88% | Human | [1] |

| Half-life | 1-2 hours | Human | [1] |

| Tmax | 0.23 hours | Animal | [2] |

| Elimination | Primarily renal | Human, Animal | [1][2] |

Experimental Protocols for Nootropic Evaluation

The preclinical assessment of nootropic agents like this compound and its analogues involves a standardized workflow of in vitro and in vivo assays.

A variety of experimental models are employed to assess the efficacy and mechanism of action of nootropic compounds.

| Model Type | Specific Model/Assay | Purpose |

| In Vitro | Receptor Binding Assays | To determine the affinity of the compound for specific receptors (e.g., AMPA, NMDA, cholinergic). |

| Acetylcholinesterase Inhibition Assay | To assess the compound's ability to inhibit the breakdown of acetylcholine. | |

| Cell-based assays | To study downstream signaling pathways and neuroprotective effects in cultured neurons. | |

| In Vivo | Passive Avoidance Test | To evaluate learning and memory in rodents. |

| Morris Water Maze | To assess spatial learning and memory in rodents. | |

| Object Recognition Test | To evaluate recognition memory in rodents. | |

| Scopolamine-induced Amnesia Model | To test the compound's ability to reverse cholinergic deficit-induced memory impairment. |

Future Directions

The development of this compound and its analogues represents a promising avenue in nootropic research. The incorporation of the nicotinoyl moiety offers a rational design strategy to potentially enhance the pharmacokinetic and pharmacodynamic properties of the classical racetam scaffold. However, a significant gap in the scientific literature exists regarding the specific experimental validation of this compound.

Future research should focus on:

-

Definitive Synthesis and Characterization: The unambiguous synthesis and full analytical characterization of this compound are paramount.

-

In Vitro Pharmacological Profiling: Comprehensive in vitro studies are needed to elucidate its mechanism of action, including its effects on glutamatergic, cholinergic, and other neurotransmitter systems.

-

In Vivo Efficacy Studies: Rigorous preclinical evaluation in validated animal models of cognitive impairment is necessary to establish its nootropic effects.

-

Pharmacokinetic and Safety Assessment: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial for any potential clinical development.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound and other nicotinamide-based racetams as next-generation cognitive enhancers.

References

A Deep Dive into the Potential Cognitive Effects of Nicoracetam: A Technical Guide for Researchers

Disclaimer: Direct research on the cognitive effects of nicoracetam is limited. This document provides a comprehensive overview based on its structural similarity to aniracetam and the broader class of racetam nootropics. The information presented herein is intended for research and drug development professionals and is based on extrapolations from existing scientific literature on related compounds.

Introduction to this compound and the Racetam Class

This compound is a nootropic agent belonging to the racetam family, a class of synthetic compounds known for their potential cognitive-enhancing properties. Structurally, this compound is a close analog of aniracetam, differing by the substitution of aniracetam's benzene ring with a pyridine ring.[1] Like other racetams, it is a derivative of γ-aminobutyric acid (GABA) but does not appear to confer its effects through direct action on GABA receptors.[2] The racetam class of molecules, including piracetam, aniracetam, and oxiracetam, has been investigated for its potential to improve memory, learning, and other cognitive functions, particularly in states of cognitive impairment.[[“]][4] While the precise mechanisms of action for racetams are not fully elucidated, they are generally believed to modulate key neurotransmitter systems, including the cholinergic and glutamatergic pathways.[2][5][6]

Postulated Mechanisms of Action

Given the scarcity of direct research on this compound, its mechanisms of action are inferred from those of aniracetam and other racetams. The primary hypothesized pathways involve the modulation of glutamatergic and cholinergic neurotransmission.

2.1. Glutamatergic System Modulation:

A principal proposed mechanism for racetams like aniracetam is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][5] By binding to a site on the AMPA receptor, these compounds are thought to reduce the rate of receptor desensitization, thereby prolonging the opening of the ion channel in response to glutamate.[7] This enhanced glutamatergic signaling is believed to be a key contributor to synaptic plasticity and the facilitation of learning and memory processes.[6]

2.2. Cholinergic System Modulation:

Racetams have also been shown to influence the cholinergic system.[6] Some studies suggest that they can increase the density of acetylcholine receptors in the brain.[6] Aniracetam, in particular, has been found to enhance cortical dopamine and serotonin release through cholinergic and glutamatergic mechanisms.[8] This modulation of acetylcholine, a neurotransmitter crucial for cognitive functions like attention and memory, is another potential avenue for the cognitive-enhancing effects of this class of drugs.[6]

2.3. Other Potential Mechanisms:

-

Increased Cerebral Blood Flow and Oxygen Utilization: Some racetams are believed to improve blood flow and oxygen consumption in the brain, which could support overall neuronal health and cognitive function.[6]

-

Enhanced Neuronal Membrane Fluidity: Piracetam has been suggested to improve the fluidity of neuronal cell membranes, which may facilitate better communication between neurons.[6]

-

Neuroprotection: Aniracetam has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival, growth, and differentiation of neurons.[9]

Below is a diagram illustrating the postulated signaling pathway for a racetam compound acting on an AMPA receptor.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. standardofcare.com [standardofcare.com]

- 3. what the evidence for racetam and cognitive enhancement - Consensus [consensus.app]

- 4. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Racetam - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 7. healthopenresearch.org [healthopenresearch.org]

- 8. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aniracetam? [synapse.patsnap.com]

In Silico Modeling of Nicoracetam Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoracetam, a nootropic agent of the racetam class, is presumed to exert its cognitive-enhancing effects through modulation of central neurotransmitter systems. While experimental data on its direct receptor interactions are limited, its structural similarity to other racetams, such as piracetam and aniracetam, suggests potential interactions with nicotinic acetylcholine receptors (nAChRs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the interaction of this compound with these putative receptor targets. It outlines detailed experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for data analysis and visualization. Due to the absence of specific published binding affinity data for this compound, this guide utilizes data from analogous compounds to illustrate the principles and workflows of in silico receptor interaction studies.

Introduction

This compound's therapeutic potential in cognitive disorders necessitates a deeper understanding of its molecular mechanisms of action. In silico modeling offers a powerful and cost-effective approach to elucidate the potential binding modes, affinities, and dynamic interactions of this compound with its target receptors at an atomic level. This guide focuses on two primary putative targets: nicotinic acetylcholine receptors (nAChRs) and AMPA receptors, based on the known pharmacology of related racetam compounds.[1][2]

Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for cholinergic neurotransmission and have been implicated in cognitive processes.

AMPA Receptors: These are key mediators of fast excitatory synaptic transmission in the central nervous system, and their modulation is a known mechanism of other nootropic agents.[1][3]

This document serves as a practical guide for researchers to design and execute in silico studies to explore the interaction of this compound with these receptors.

Quantitative Data on Analogous Compounds

Table 1: Binding Affinities of Selected Ligands for Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Type |

| Nicotine | α4β2 | 1.0 nM | Radioligand Binding |

| Epibatidine | α4β2 | 0.03 nM | Radioligand Binding |

| Varenicline | α4β2 | 0.05 nM | Radioligand Binding |

| Mecamylamine | α3β4 | 24 nM | Radioligand Binding |

Note: Data is compiled from various pharmacological sources for illustrative purposes.

Table 2: Potentiation of AMPA Receptor Activity by Racetam Analogs

| Compound | Receptor/Assay | Effect | Concentration |

| Aniracetam | AMPA-sensitive glutamate receptors | Positive Modulator | Not specified |

| Piracetam | AMPA-sensitive glutamate receptors | Positive Modulator | Not specified |

Note: Racetams like aniracetam and piracetam act as positive allosteric modulators of AMPA receptors, enhancing the receptor's response to glutamate rather than binding to the primary agonist site.[1][3] This is typically measured as a potentiation of current or calcium influx rather than a direct binding affinity (Ki).

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for conducting molecular docking and molecular dynamics simulations to investigate the interaction of this compound with nAChRs and AMPA receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

Objective: To identify potential binding modes of this compound within the binding sites of nAChR and AMPA receptor models and to estimate the binding affinity.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). Suitable PDB entries include cryo-EM structures of human nAChR subtypes (e.g., α4β2, α7) and crystal structures of the AMPA receptor ligand-binding domain (e.g., GluA2).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure, assigning correct protonation states for titratable residues at a physiological pH (7.4).

-

Assign partial charges to all atoms of the receptor using a force field such as AMBER or CHARMM.

-

Define the binding site by specifying the coordinates of the co-crystallized ligand or by identifying key residues known to be involved in ligand binding.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Define the grid box encompassing the defined binding site of the receptor.

-

Perform the docking simulation, allowing for flexible ligand conformations and, if supported by the software, limited receptor side-chain flexibility.

-

The docking algorithm will generate a series of possible binding poses for this compound, each with a corresponding docking score (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the predicted binding poses to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.

-

The docking score provides an estimation of the binding affinity. Lower scores generally indicate a more favorable binding.

-

Compare the predicted binding mode of this compound with the known binding modes of established ligands for the receptor to assess the plausibility of the results.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[5][6]

Objective: To assess the stability of the predicted this compound-receptor complex, analyze the detailed intermolecular interactions, and calculate the binding free energy.

Methodology:

-

System Setup:

-

Use the most promising docked pose of the this compound-receptor complex from the molecular docking study as the starting structure.

-

Embed the complex in a lipid bilayer (for transmembrane receptors like nAChRs and AMPA receptors) solvated with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Protocol:

-

Utilize an MD simulation package such as GROMACS, AMBER, or NAMD.

-

Employ a suitable force field (e.g., CHARMM36m for proteins and lipids, CGenFF for the ligand).

-

Energy Minimization: Perform a series of energy minimization steps to remove steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 bar) while applying positional restraints to the protein and ligand heavy atoms. These restraints are gradually released over several short simulation steps.

-

Production Run: Perform a long production simulation (typically 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 ps) for analysis.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the receptor.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to the receptor from the simulation trajectory.

-

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological and computational processes involved.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways activated by the interaction of a ligand with nAChRs and AMPA receptors.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Caption: AMPA Receptor Signaling Pathway Modulation.

Experimental Workflows

The logical flow of the in silico modeling process is depicted in the following diagrams.

Caption: Molecular Docking Experimental Workflow.

Caption: Molecular Dynamics Simulation Workflow.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative receptors, nAChRs and AMPA receptors. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable insights into the potential binding mechanisms and dynamics of this nootropic compound. The provided workflows and signaling pathway diagrams serve as a visual aid to conceptualize and execute these complex computational experiments. While the lack of direct experimental binding data for this compound presents a limitation, the use of data from analogous compounds allows for a robust and informative modeling approach. The methodologies outlined herein can significantly contribute to the understanding of this compound's pharmacological profile and guide future drug development efforts.

References

- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking, spectroscopic studies and quantum calculations on nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Nootropic Landscape: A Technical Guide to the Nicoracetam Patent Environment and the Pursuit of Novel Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoracetam, a member of the racetam family of nootropic compounds, represents a fascinating area of neuropharmacology. Characterized by a 2-oxopyrrolidine nucleus, the racetams have been investigated for their potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth analysis of the patent landscape surrounding this compound and its analogues, details key experimental methodologies, and visualizes the complex signaling pathways implicated in their mechanism of action. While specific patent information for this compound is limited, a broader examination of the racetam class offers valuable insights into the intellectual property strategies and scientific advancements in this field.

I. The Racetam Patent Landscape: A Focus on Core Structures and Innovations

A comprehensive analysis of the patent landscape reveals a focus on core racetam structures like Piracetam, Aniracetam, and Oxiracetam, with innovations centered on novel derivatives and drug delivery mechanisms. The intellectual property surrounding these compounds provides a roadmap for the development of new chemical entities with improved pharmacological profiles.

Key Patent Areas for Racetam Analogues:

-

Novel Chemical Entities: Patents in this category cover new molecular structures derived from the basic racetam scaffold. These often involve modifications to the side chain to alter potency, selectivity, or pharmacokinetic properties.

-

Synthesis Processes: Several patents detail novel and efficient methods for synthesizing racetam compounds. For instance, Chinese patent CN104478779A describes a method for synthesizing Piracetam from α-pyrrolidone and methyl chloroacetate.[1] Another Chinese patent, CN102718691A, outlines a one-pot synthesis of Aniracetam catalyzed by silica gel.

-

Drug Conjugates and Pro-drugs: A significant area of innovation involves the development of racetam conjugates to enhance blood-brain barrier (BBB) penetration. U.S. Patent 7,157,421 discloses conjugates of Piracetam and its analogues with moieties capable of crossing the BBB, such as serotonin, dopamine, and various peptides.[2]

-

Therapeutic Compositions: Patents often protect specific formulations of racetam compounds, sometimes in combination with other active ingredients. Canadian patent CA1209047A, for example, describes a therapeutic composition containing a Piracetam analogue in combination with a compound that can counteract the depletion of brain acetylcholine levels.[3]

Tabular Summary of Key Racetam Patents:

| Patent Number | Title | Key Innovation | Assignee/Inventor |

| CA1209047A | Therapeutic composition containing piracetam analog | Combination therapy to mitigate acetylcholine depletion.[3] | Ipsen Bioscience Inc. |

| US 7,157,421 B2 | Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders | Conjugates for improved blood-brain barrier penetration.[2] | Landon C. G. Miller |

| CN104478779A | Novel synthesis method of nootropic piracetam | An improved synthesis process for Piracetam.[1] | Not specified |

| CN109651222A | A kind of process for catalytic synthesis of Aniracetam | Catalytic one-pot synthesis of Aniracetam.[4] | Not specified |

| CN106083685A | A kind of preparation method of phenyl piracetam | A more environmentally friendly and efficient synthesis of Phenylpiracetam.[5] | Not specified |

II. Novel Analogues of this compound: The Quest for Enhanced Efficacy

The development of novel racetam analogues is driven by the desire to improve upon the pharmacological properties of the parent compounds. Key areas of focus include enhancing cognitive effects, increasing neuroprotective activity, and improving pharmacokinetic profiles, particularly BBB permeability.

Strategies for Analogue Development:

-

Side-Chain Modification: Altering the N-acetamide side chain of the pyrrolidone ring is a common strategy to modulate activity. For example, the addition of a hydroxyl group in Oxiracetam or a p-anisoyl group in Aniracetam significantly alters their pharmacological profiles compared to Piracetam.

-

Conjugation to BBB Shuttles: As highlighted in U.S. Patent 7,157,421, conjugating racetams to molecules that actively cross the BBB is a promising approach to increase their central nervous system bioavailability.[2]

-

Chiral Separation: Some racetams exist as enantiomers, and separating these can lead to compounds with improved efficacy and reduced side effects.

III. Experimental Protocols: Synthesizing and Evaluating Racetam Compounds

The following sections provide an overview of the methodologies commonly employed in the synthesis and pharmacological evaluation of racetam analogues, based on information from the patent literature and scientific publications.

General Synthesis of Piracetam Analogues:

A common synthetic route to Piracetam and its analogues involves the reaction of 2-pyrrolidone with a suitable haloacetyl derivative, followed by amidation.

Example Protocol for Piracetam Synthesis (based on CN104478779A): [1]

-

N-alkylation of 2-pyrrolidone: 2-pyrrolidone is reacted with a haloacetic acid ester (e.g., methyl chloroacetate) in the presence of a base (e.g., sodium methoxide) and a suitable solvent (e.g., toluene).

-

Amidation: The resulting ester is then reacted with ammonia in a solvent like methanol to yield Piracetam.

-

Purification: The final product is typically purified by recrystallization from an appropriate solvent.

Pharmacological Evaluation Protocols:

-

In Vitro Receptor Binding Assays: To determine the affinity of novel analogues for specific neurotransmitter receptors (e.g., AMPA, NMDA, nicotinic acetylcholine receptors), radioligand binding assays are commonly used.

-

Electrophysiological Studies: Techniques like patch-clamp electrophysiology on cultured neurons can be used to assess the modulatory effects of compounds on ion channel function, particularly on AMPA and NMDA receptor-mediated currents.

-

In Vivo Behavioral Models of Cognition: A variety of animal models are used to evaluate the nootropic effects of racetam analogues. These include:

-

Morris Water Maze: To assess spatial learning and memory.

-

Passive Avoidance Test: To evaluate fear-motivated memory.

-

Object Recognition Test: To assess recognition memory.

-

-

Neuroprotection Assays:

-

In Vitro: Cultured neurons are exposed to a neurotoxic insult (e.g., glutamate, β-amyloid) in the presence and absence of the test compound. Cell viability is then assessed using methods like the MTT assay.

-

In Vivo: Animal models of stroke (e.g., middle cerebral artery occlusion) or neurodegenerative disease are used to evaluate the ability of the compound to reduce neuronal damage.

-

IV. Signaling Pathways in Racetam-Mediated Neuroprotection and Cognitive Enhancement

The mechanism of action of racetam compounds is multifaceted, involving the modulation of several key neurotransmitter systems and intracellular signaling cascades. While the precise mechanisms of this compound are not fully elucidated, the actions of related compounds like Aniracetam and Piracetam provide a strong indication of the likely pathways involved.

Modulation of Glutamatergic Neurotransmission:

Racetams, particularly Aniracetam, are known to be positive allosteric modulators of AMPA-type glutamate receptors.[6][7] This modulation enhances excitatory synaptic transmission, a process crucial for learning and memory.

Caption: Modulation of AMPA receptors by racetam analogues enhances synaptic plasticity.

Neuroprotection via PI3K/Akt Signaling:

Evidence suggests that some nootropic compounds, including those acting on nicotinic acetylcholine receptors (nAChRs), can exert neuroprotective effects by activating the PI3K/Akt signaling pathway.[8][9][10] This pathway promotes cell survival and inhibits apoptosis. Given this compound's nicotinoyl moiety, this pathway is of particular interest.

References

- 1. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. CA1209047A - Therapeutic composition containing piracetam analog - Google Patents [patents.google.com]

- 4. CN109651222A - A kind of process for catalytic synthesis of Aniracetam - Google Patents [patents.google.com]

- 5. CN106083685A - A kind of preparation method of phenyl piracetam - Google Patents [patents.google.com]

- 6. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early-Phase Research on Racetam Neuroprotection: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature on the neuroprotective effects of a specific compound named "nicoracetam" is not available. Therefore, this guide synthesizes early-phase research findings on the broader racetam class of nootropic compounds, including piracetam, aniracetam, and oxiracetam. The mechanisms and data presented here are based on these related molecules and serve as a potential framework for understanding the neuroprotective potential of novel racetam derivatives.

Introduction to Racetams and Neuroprotection

The racetam family of synthetic compounds has been a subject of interest in neuroscience for decades due to their potential cognitive-enhancing and neuroprotective properties. While the exact mechanisms of action are not fully elucidated and can vary between different racetam derivatives, they are generally thought to modulate neurotransmitter systems, enhance cerebral blood flow, and protect neurons from various insults. This guide provides an in-depth look at the preclinical data and proposed mechanisms of neuroprotection for key members of the racetam class.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from preclinical studies on the neuroprotective and related effects of various racetams.

Table 1: Effects of Racetams on Neurotransmitter Systems and Cellular Markers

| Compound | Model | Key Finding | Quantitative Change | Reference |

| Piracetam | Thiacloprid-induced neurotoxicity in rats | Increased Acetylcholinesterase (AChE) activity | Significant increase (P < 0.01) compared to toxin-treated group | [1] |

| Piracetam | Lipopolysaccharide (LPS)-induced neuroinflammation in rats | Attenuation of increased cleaved caspase 3 levels | Significant restoration towards control levels | [2] |

| Oxiracetam | Amyloid β-induced microglial activation (in vitro) | Downregulation of IL-1β, IL-6, and TNF-α mRNA levels | Statistically significant reduction in cytokine expression | [3] |

| Oxiracetam | Hypoxia-ischemia neonatal brain injury in mice | Reduction in ischemic penumbra and infarction size | Drastic and significant reduction | [4] |

Table 2: Behavioral and Functional Outcomes in Animal Models

| Compound | Model | Behavioral Test | Key Finding | Quantitative Change | Reference |

| Piracetam | Thiacloprid-induced neurotoxicity in rats | Footprint analysis | Improved walking pattern and stride length | Significant improvement (P < 0.01) in forelimb and hindlimb stride length | [1] |

| Piracetam | Chronic cerebral ischemia in rats | Morris water maze | Improved spatial learning and memory | Marked improvement in memory impairments | [5] |

| Phenylpyrrolidine Derivative (related to racetams) | Experimental ischemic stroke in rats | Hole-board test | Reduced neurological deficit and improved exploratory behavior | Significant reduction in neurological deficit | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the neuroprotective effects of racetams.

In Vivo Model: Thiacloprid-Induced Neurotoxicity in Rats

-

Objective: To evaluate the neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity.

-

Animals: Albino rats.

-

Procedure:

-

Rats were treated with the neonicotinoid insecticide thiacloprid (TH) to induce neurotoxicity.

-

Treatment groups received either piracetam or piracetam-loaded magnetic chitosan nanoparticles (PMC NPs).

-

Behavioral Assessment: A footprint test was conducted to assess walking patterns, including stride length and base width.[1]

-

Biochemical Analysis: Brain acetylcholinesterase (AChE) activity was measured to evaluate cholinergic function.[1]

-

Gene Expression Analysis: The expression of genes related to inflammation (NF-κB), apoptosis (caspase-3, Bcl-2), and neuronal structure (GFAP, APP, Tau) was analyzed.[1]

-

-

Key Findings: The administration of PMC NPs showed a more significant protective effect against TH-induced neuronal damage, improved antioxidant enzyme activity, reduced inflammatory markers, and enhanced behavioral performance compared to piracetam alone.[1]

In Vitro Model: Amyloid β-Induced Microglial Activation

-

Objective: To investigate whether oxiracetam can prevent amyloid-beta (Aβ)-induced neurotoxicity by attenuating microglial activation.

-

Cell Line: BV2 microglial cells and HT22 hippocampal cells.

-

Procedure:

-

BV2 microglial cells were stimulated with Aβ42 oligomers.

-

The morphological changes and phagocytic capacity of BV2 cells were assessed using fluorescence microscopy.[3]

-

Cytokine Analysis: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[3]

-

Nitric Oxide (NO) Production: The level of inducible nitric oxide synthase (iNOS) mRNA and the production of NO were assessed.[3]

-

Indirect Neurotoxicity Assay: Conditioned medium from Aβ-treated BV2 cells (with and without oxiracetam) was used to culture HT22 hippocampal cells, and cell viability was assessed using the MTT assay.[3]

-

-

Key Findings: Oxiracetam prevented the Aβ-induced activation of microglia, downregulated the expression of pro-inflammatory cytokines and NO production, and protected hippocampal cells from indirect damage caused by the activated microglia.[3]

Signaling Pathways in Racetam Neuroprotection

The neuroprotective effects of racetams are believed to be mediated through multiple signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Caption: Overview of Racetam Neuroprotective Mechanisms.

The above diagram provides a high-level overview of the multifaceted neuroprotective actions of racetams, which include enhancing mitochondrial function, reducing neuroinflammation and apoptosis, and potentially modulating neurotrophic factors to promote neuronal survival.

Caption: Oxiracetam's Anti-Inflammatory Action on Microglia.

This diagram illustrates how oxiracetam may exert its neuroprotective effects by inhibiting the activation of microglia by amyloid-beta, thereby reducing the release of harmful pro-inflammatory cytokines and nitric oxide that can lead to neuronal damage.[3]

Caption: Piracetam's Inhibition of Apoptosis.

This diagram shows a proposed mechanism where piracetam protects against neuroinflammation-induced apoptosis by attenuating cellular stress and subsequently reducing the activation of cleaved caspase-3, a key executioner of apoptosis.[2]

Conclusion and Future Directions

Early-phase research on racetam compounds like piracetam and oxiracetam suggests a multifactorial neuroprotective potential. Their ability to modulate neuroinflammation, inhibit apoptosis, and positively influence neuronal function in preclinical models provides a strong rationale for further investigation. While no specific data on "this compound" is currently available, the findings from related compounds offer valuable insights into the potential mechanisms that could be explored for novel racetam derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and translating the promising preclinical findings into well-designed clinical trials to assess their therapeutic efficacy in neurodegenerative diseases. The development of novel derivatives with improved blood-brain barrier permeability and target specificity will be a critical step in advancing this class of drugs for clinical use.

References

- 1. Neuroprotective effect of piracetam-loaded magnetic chitosan nanoparticles against thiacloprid-induced neurotoxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxiracetam Mediates Neuroprotection Through the Regulation of Microglia Under Hypoxia-Ischemia Neonatal Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Racetam Compounds in Alzheimer's Disease Mouse Models

Disclaimer: Extensive literature searches did not yield specific studies on the use of Nicoracetam in mouse models of Alzheimer's disease. The following application notes and protocols are based on published research for other nootropic compounds within the racetam class, namely Nefiracetam, Aniracetam, and Piracetam . This information is intended to provide researchers, scientists, and drug development professionals with relevant experimental designs and potential starting points for investigating novel racetam compounds like this compound. The dosages and protocols outlined below are for informational purposes and should be adapted and optimized for specific experimental goals and animal models.

Overview of Racetams in Alzheimer's Disease Research

Racetam-class nootropic agents have been investigated for their potential therapeutic benefits in Alzheimer's disease (AD) due to their cognitive-enhancing effects and purported neuroprotective mechanisms. While the precise mechanisms are not fully elucidated, studies suggest that these compounds may act on various neurotransmitter systems, including the cholinergic system, and may influence amyloid-beta (Aβ) pathology.[1][2] In preclinical studies using mouse models of AD, different racetams have been evaluated for their ability to ameliorate cognitive deficits and impact AD-related neuropathology.

Quantitative Data Summary

The following tables summarize the dosages of various racetam compounds used in preclinical studies relevant to Alzheimer's disease research.

Table 1: In Vitro and In Vivo Dosages of Racetam Analogs

| Compound | Model System | Concentration / Dosage | Observed Effect | Reference |

| Nefiracetam | Rat Cortical Neurons | 1 nM | Potentiation of α4β2-type nicotinic acetylcholine receptor currents | [3] |

| Aniracetam | Mouse Synaptosomes | 1-4 mM | Reversal of Aβ25-35-induced increase in intracellular calcium | [4] |

| Piracetam | NMRI Mice | 0.5 g/kg/day (orally) | Protection against Aβ1-42 induced mitochondrial damage | [5] |

| Piracetam | Alzheimer's Patients | 8 g/day (per os) | Potential slowing of cognitive deterioration | [6] |

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording in Rat Cortical Neurons

This protocol is based on the methodology used to study the effects of Nefiracetam on nicotinic acetylcholine receptors (nAChRs).[3]

Objective: To assess the modulatory effects of a test compound (e.g., this compound) on nAChR currents in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures from rat embryos

-

Whole-cell patch-clamp setup

-

External solution (containing in mM: 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4)

-

Internal pipette solution (containing in mM: 140 Cs-aspartate, 5 NaCl, 2 MgCl2, 0.1 CaCl2, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, pH 7.2)

-

Acetylcholine (ACh)

-

Test compound (e.g., Nefiracetam, this compound)

Procedure:

-

Prepare primary cortical neuron cultures from rat embryos.

-

After a suitable culture period, select neurons for whole-cell patch-clamp recording.

-

Establish a whole-cell recording configuration.

-

Perfuse the neuron with the external solution.

-

Apply ACh to evoke nAChR currents. Two types of currents can be distinguished: α-bungarotoxin-sensitive (α7-type) and α-bungarotoxin-insensitive (α4β2-type).

-

To test the effect of the compound, co-apply the test compound with ACh.

-

Vary the concentration of the test compound to determine a dose-response relationship. Nefiracetam showed a bell-shaped dose-response curve, with potentiation at lower concentrations and weaker effects at higher concentrations.[3]

-

To investigate the involvement of specific signaling pathways, pre-incubate neurons with inhibitors of protein kinase A (PKA), protein kinase C (PKC), or G-proteins before co-applying the test compound and ACh.[3]

Ex Vivo Analysis of Mitochondrial Function in Mouse Brain Cells

This protocol is adapted from a study investigating the effects of Piracetam on Aβ-induced mitochondrial dysfunction.[5]

Objective: To evaluate the protective effects of a test compound against Aβ-induced impairment of mitochondrial membrane potential (MMP) in dissociated brain cells.

Animal Model:

-

NMRI mice (or a relevant transgenic AD mouse model)[5]

-

For in vivo treatment studies, mice are treated orally with the test compound (e.g., Piracetam at 0.5 g/kg/day) for a specified period (e.g., 14 days).[5]

Materials:

-

Dissociated brain cells from control and treated mice

-

Fibrillar Aβ1-42 peptide

-